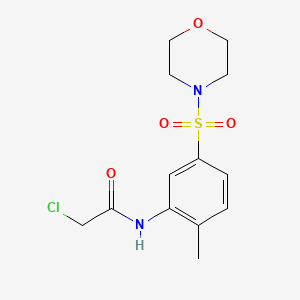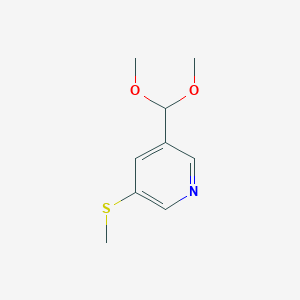
3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine” is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, pyridines can undergo various reactions. For instance, they can be alkylated at the C-4 position using mechanochemically activated magnesium (0) metal .Applications De Recherche Scientifique
Metal-Free Mediated C-3 Methylsulfanylation
A study by Chen et al. (2017) describes a regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines using diiodine-mediated, acetone-promoted, C–S bond construction with dimethyl sulfoxide as both the source of the methylsulfanyl moiety and the solvent. This process highlights the application in synthesizing sulfur-containing compounds, which are relevant in pharmaceuticals and agrochemicals (Chen et al., 2017).
Green-Emitting Iridium(III) Complexes
Ertl et al. (2014) developed a series of green-emitting iridium(III) complexes featuring sulfanyl- or sulfone-functionalized cyclometallating ligands, including derivatives of pyridine. These complexes are used in photophysical studies, offering potential applications in OLEDs and other light-emitting materials (Ertl et al., 2014).
Synthesis and Green Metric Evaluation
Gilbile et al. (2017) discussed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, showcasing the importance of green chemistry principles in the synthesis of pyridine derivatives. This work underlines the environmental aspect of chemical synthesis, emphasizing efficient and less wasteful processes (Gilbile et al., 2017).
FLAP Inhibitors for Therapeutic Use
Stock et al. (2011) reported on the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, incorporating pyridine derivatives for therapeutic applications, particularly in treating asthma and other inflammatory conditions (Stock et al., 2011).
Novel Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines via a multi-component reaction, demonstrating the utility of pyridine derivatives in creating complex heterocyclic compounds. These compounds are crucial in drug development and materials science (Rahmani et al., 2018).
Aromatization Through Hemiacetal Elimination
Tarasova et al. (2015) explored the aromatization of 2,3-dihydropyridines through hemiacetal elimination, offering insights into the chemical transformations of pyridine derivatives. This research contributes to the understanding of chemical reactivity and synthesis strategies for nitrogen-containing heterocycles (Tarasova et al., 2015).
Propriétés
IUPAC Name |
3-(dimethoxymethyl)-5-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-11-9(12-2)7-4-8(13-3)6-10-5-7/h4-6,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUSSJOUYDQYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)
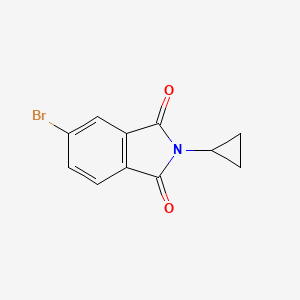
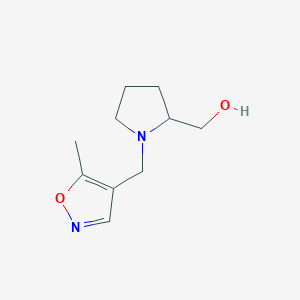
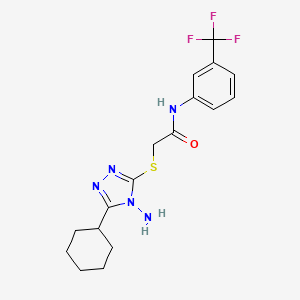
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2744564.png)
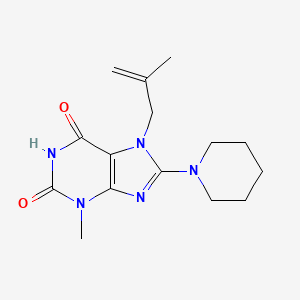
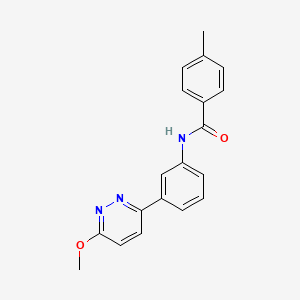


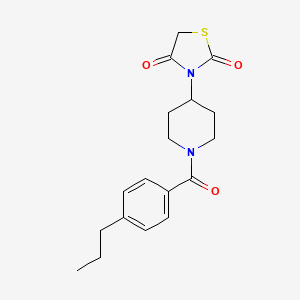
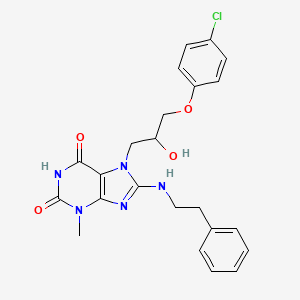
![3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2744572.png)
